![molecular formula C18H21FN2 B5661131 1-(2-fluorophenyl)-4-(3-methylbenzyl)piperazine](/img/structure/B5661131.png)
1-(2-fluorophenyl)-4-(3-methylbenzyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of benzylpiperazine derivatives, including those similar to 1-(2-fluorophenyl)-4-(3-methylbenzyl)piperazine, often involves complex chemical reactions to confirm the proposed structures of metabolites. For example, the metabolites of cerebral vasodilators related to this compound have been synthesized to confirm their structures through the synthesis of authentic compounds (Ohtaka et al., 1989).
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives is crucial for understanding their chemical behavior and biological activity. X-ray crystallography and other structural characterization techniques, such as NMR and mass spectrometry, are commonly used to elucidate the structures of these compounds. For instance, similar compounds have had their structures characterized by comparing synthesized authentic compounds with metabolites found in biological samples (Kawashima, Satomi, & Awata, 1991).
properties
IUPAC Name |
1-(2-fluorophenyl)-4-[(3-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c1-15-5-4-6-16(13-15)14-20-9-11-21(12-10-20)18-8-3-2-7-17(18)19/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCTYLHXDIRCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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